molecular formula C8H14ClNO3 B1351169 Chloroacetyl-L-leucine CAS No. 688-12-0

Chloroacetyl-L-leucine

Cat. No. B1351169
CAS RN: 688-12-0
M. Wt: 207.65 g/mol
InChI Key: VDUNMYRYEYROFL-LURJTMIESA-N
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Description

Chloroacetyl-L-leucine is a derivative of the essential amino acid leucine . It has the molecular formula C8H14ClNO3 . The compound is also known by other names such as N-Chloroacetyl-L-leucine and (2S)-2-[(chloroacetyl)amino]-4-methylpentanoic acid .


Synthesis Analysis

The synthesis of Chloroacetyl-L-leucine involves the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This reaction is efficient and highly chemoselective, producing chloroacetamides in phosphate buffer within 20 minutes . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .


Molecular Structure Analysis

Chloroacetyl-L-leucine contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving Chloroacetyl-L-leucine primarily involve its N-chloroacetylation. In this reaction, anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .


Physical And Chemical Properties Analysis

Chloroacetyl-L-leucine has a molecular weight of 207.65 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .

Scientific Research Applications

Leucine Metabolism and Insulin Secretion

Leucine plays a crucial role in regulating protein synthesis and cellular metabolism in various cell types. Specifically, in pancreatic beta cells, leucine stimulates insulin secretion by serving as a metabolic fuel and an activator of glutamate dehydrogenase to enhance glutaminolysis. It regulates gene transcription and protein synthesis in pancreatic islet beta cells through both mTOR-dependent and -independent pathways. Long-term treatment with leucine improves insulin secretory dysfunction in human diabetic islets and enhances glycemic control in type 2 diabetes in humans and rodents (Yang et al., 2010).

Role in Protein and Energy Metabolism

Leucine is essential for animal nutrition and is a significant amino acid in high-quality protein foods. It activates the mTOR signaling pathway in various tissues, promoting energy metabolism (glucose uptake, mitochondrial biogenesis, fatty acid oxidation) and inhibiting protein degradation. About 80% of leucine is used for protein synthesis, with the remainder converted to metabolites like α-ketoisocaproate and β-hydroxy-β-methylbutyrate. These metabolites have shown potential in increasing protein synthesis and regulating energy homeostasis in various models (Duan et al., 2015).

Impact on Myofibrillar Protein Synthesis

Leucine supplementation in a low-protein mixed macronutrient beverage enhances myofibrillar protein synthesis (MPS) in young men. This indicates that lower protein doses, when supplemented with high amounts of leucine, can be as effective as higher protein doses in stimulating increased MPS rates. This has implications for protein beverage formulations designed to enhance muscle anabolism (Churchward-Venne et al., 2014).

Enhancing L-Leucine Production

Enhancing L-Leucine Production

Efficient production of L-leucine, an essential amino acid with wide industrial applications, has been achieved through metabolic engineering in Corynebacterium glutamicum. Strategies include modifying the metabolic flux from pyruvate to L-leucine synthesis, increasing pyruvate availability, and overexpressing genes involved in L-leucine biosynthesis. These developments have led to significant improvements in L-leucine yield, making the process more attractive for industrial applications (Wang et al., 2020).

FRET-Based Nanosensor for Leucine Measurement

A genetically encoded FRET-based nanosensor for real-time in vivo measurement of leucine at the cellular level has been developed. This sensor is specific to leucine and stable within physiological pH ranges, enabling dynamic measurement of leucine concentration in bacterial and yeast cells. Such sensors allow for targeted and temporally dynamic assessment of leucine dynamics in specific cell types (Mohsin et al., 2013).

Leucine in Sperm Motility and Autophagy

Leucine supplementation has been shown to improve sperm motility in zebrafish, mediated through the activation of the PI3K/Akt signaling pathway. It affects the autophagy process in testis and reduces the fusion of autophagosomes and lysosomes. This research suggests that leucine can be an effective strategy for enhancing sperm quality in aquatic species (Zhang et al., 2017).

Effects on Dairy Cow Metabolism

A study on dairy cows showed that a bolus duodenal infusion of leucine affects plasma amino acid concentrations and metabolism. Leucine infusion led to significant changes in the concentrations of several amino acids and did not elicit an apparent insulin response but affected multiple intermediary metabolic pathways. Theseresults highlight the regulatory role of leucine in amino acid and energy metabolism in dairy cows, with potential implications for dairy production and animal nutrition (Sadri et al., 2017).

Future Directions

While there is limited information on the specific future directions of Chloroacetyl-L-leucine, research into the therapeutic potential of leucine and its derivatives is ongoing . Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism. Therefore, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated .

properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUNMYRYEYROFL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-L-leucine

CAS RN

688-12-0
Record name N-(2-Chloroacetyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-12-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-chloroacetyl-L-leucine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that several chloromethyl ketones, like Nα-tosyl-L-lysine chloromethyl ketone (TLCK), stimulate lipid synthesis in locust fat body, but Chloroacetyl-L-leucine does not. What could explain this difference in activity despite both being chloromethyl ketones?

A1: While both TLCK and Chloroacetyl-L-leucine are chloromethyl ketones, the research suggests that the structural differences between them significantly impact their biological activity []. The study found that modifications to the chloromethyl ketone structure, such as acetylation or the addition of bulky groups like tosyl, could abolish the stimulatory effect on lipid synthesis []. It's possible that the specific structural features of Chloroacetyl-L-leucine hinder its interaction with the biological target responsible for stimulating lipid synthesis in the locust fat body. Further research is needed to elucidate the precise mechanism behind this observation and determine if Chloroacetyl-L-leucine might affect lipid metabolism through other pathways or in other organisms.

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